1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
The synthesis of 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine typically involves multi-step reactions. One common method is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, followed by further reactions to introduce the piperazine and fluorophenyl groups . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity, such as using specific catalysts and controlled temperatures .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, especially involving the fluorophenyl group, can lead to the formation of new compounds with altered properties.
Common reagents used in these reactions include hydrazine, bromine, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole . Compared to these compounds, 1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(4-fluorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23FN4O2 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23FN4O2/c1-2-29-19-9-3-16(4-10-19)20-15-21(25-24-20)22(28)27-13-11-26(12-14-27)18-7-5-17(23)6-8-18/h3-10,15H,2,11-14H2,1H3,(H,24,25) |
InChI Key |
APLOGENCVWKDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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